1-(3-Ethylphenyl)prop-2-EN-1-amine
CAS No.:
VCID: VC17470440
Molecular Formula: C11H15N
Molecular Weight: 161.24 g/mol
* For research use only. Not for human or veterinary use.

Description |
General Overview1-(3-Ethylphenyl)prop-2-EN-1-amine is an organic compound characterized by the presence of an amine functional group attached to a propenyl chain, which is further substituted with a 3-ethylphenyl group. The molecular structure suggests potential applications in organic synthesis and medicinal chemistry due to its conjugated system and amine functionality. SynthesisThe synthesis of 1-(3-Ethylphenyl)prop-2-EN-1-amine typically involves:
Spectroscopic CharacteristicsSpectroscopic techniques such as NMR, IR, and mass spectrometry are crucial for characterizing this compound:
ApplicationsThe compound's structure suggests potential applications in:
Biological ActivityWhile specific data on biological activity is limited, compounds with similar structures often exhibit:
Challenges in Research1-(3-Ethylphenyl)prop-2-EN-1-amine may present challenges such as:
|
---|---|
Product Name | 1-(3-Ethylphenyl)prop-2-EN-1-amine |
Molecular Formula | C11H15N |
Molecular Weight | 161.24 g/mol |
IUPAC Name | 1-(3-ethylphenyl)prop-2-en-1-amine |
Standard InChI | InChI=1S/C11H15N/c1-3-9-6-5-7-10(8-9)11(12)4-2/h4-8,11H,2-3,12H2,1H3 |
Standard InChIKey | UPEPXILXYWQTLR-UHFFFAOYSA-N |
Canonical SMILES | CCC1=CC(=CC=C1)C(C=C)N |
PubChem Compound | 55282538 |
Last Modified | Aug 10 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume